[1,1'-Biphenyl]-4,4'-diyldimethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-[4-(aminomethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUSPSRLFVISPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Diamines in Advanced Organic Synthesis and Materials Science
Diamines are a class of organic compounds containing two amine functional groups. They serve as crucial monomers in the synthesis of a wide array of polymers, including polyamides, polyimides, and polyureas. The presence of two reactive amine groups allows for the formation of long polymer chains and cross-linked networks, which are fundamental to the production of durable and high-performance materials.
In the realm of advanced organic synthesis, diamines are versatile building blocks for the construction of complex molecules, including pharmaceuticals and agrochemicals. Their nucleophilic nature enables them to participate in a variety of chemical reactions, leading to the formation of diverse molecular architectures.
Particularly in materials science, aromatic diamines are key components in the development of materials with exceptional thermal stability, mechanical strength, and specific electronic properties. These characteristics make them suitable for applications in the aerospace, electronics, and automotive industries. For instance, polyimides derived from aromatic diamines are known for their high thermal resistance and are used in flexible electronics and as insulating films. Furthermore, certain diamine-based materials exhibit hole-transporting properties, making them valuable in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.
Overview of Scholarly Contributions Pertaining to 1,1 Biphenyl 4,4 Diyldimethanamine
While extensive research on a broad range of diamines exists, scholarly work focusing specifically on [1,1'-Biphenyl]-4,4'-diyldimethanamine is more specialized. The available literature primarily highlights its role as a monomer in the synthesis of novel polymers, particularly polyimides, and as a precursor for materials with applications in organic electronics.
Research in the area of high-performance polymers has explored the incorporation of this compound into polyimide backbones. The rigid biphenyl (B1667301) unit of this diamine contributes to the thermal stability and mechanical strength of the resulting polymers. Studies on polyimides derived from various biphenyltetracarboxylic dianhydrides and phenylenediamines have shown that the properties of the final polymer, such as the glass transition temperature and coefficient of thermal expansion, are highly dependent on the specific structure of the diamine monomer. titech.ac.jp
In the field of organic electronics, derivatives of biphenyl diamines are investigated as hole-transporting materials. The nitrogen atoms in the amine groups can be readily oxidized, facilitating the transport of positive charge carriers (holes). Although direct studies on the hole-transporting properties of pristine this compound are not widely published, research on analogous N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine has provided theoretical insights into the factors influencing hole mobility, such as the reorganization energy upon ionization. researchgate.net
Basic physicochemical properties of this compound are available from chemical suppliers and databases. These are summarized in the table below.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2457-28-5 | chemscene.com |
| Molecular Formula | C₁₄H₁₆N₂ | chemscene.com |
| Molecular Weight | 212.29 g/mol | chemscene.com |
| Topological Polar Surface Area | 52.04 Ų | chemscene.com |
| Hydrogen Bond Donor Count | 2 | chemscene.com |
| Hydrogen Bond Acceptor Count | 2 | chemscene.com |
| Rotatable Bond Count | 3 | chemscene.com |
Methodological Approaches in Investigating 1,1 Biphenyl 4,4 Diyldimethanamine Chemistry
Historical Development of Synthetic Pathways
The historical synthesis of biphenyl-based diamines is intrinsically linked to the development of methods for forming the biphenyl linkage and for the subsequent functionalization of the aromatic rings.
Classical Approaches to Biphenyl-based Diamine Synthesis
Early syntheses of biphenyl frameworks, which form the backbone of this compound, were often characterized by harsh reaction conditions and limited functional group tolerance. One of the earliest methods for creating a carbon-carbon bond between two aryl groups was the Ullmann coupling reaction , which traditionally involves the copper-promoted coupling of two aryl halides. While effective for the synthesis of symmetrical biphenyls, this method often requires high temperatures and stoichiometric amounts of copper.
Another classical approach involves the Friedel-Crafts reaction . Although not a direct method for biphenyl synthesis, it could be used to introduce acyl groups onto a pre-existing biphenyl core, which could then be further elaborated to the desired aminomethyl functionality. For instance, Friedel-Crafts acylation of biphenyl with an appropriate acyl halide could yield a di-ketone, which would then require several subsequent steps of reduction and amination. nih.gov
The synthesis of the aminomethyl groups often relied on multi-step sequences. For example, a common historical route to benzylic amines involved the conversion of a carboxylic acid to an amide, followed by reduction. Alternatively, a benzyl halide could be reacted with a cyanide salt to form a nitrile, which was then reduced to the primary amine. These methods often involved the use of stoichiometric and hazardous reagents.
Evolution of Reaction Conditions and Reagent Systems
The evolution of synthetic pathways for biphenyl-based diamines has been driven by the need for milder reaction conditions, greater functional group tolerance, and higher yields. A significant advancement in biphenyl synthesis was the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction, which couples an aryl halide with an arylboronic acid, has become a cornerstone of modern organic synthesis due to its mild conditions and broad substrate scope. rsc.org The synthesis of [1,1'-Biphenyl]-4,4'-dicarbaldehyde, a key precursor to the target diamine, can be efficiently achieved via the Suzuki coupling of 4-bromobenzaldehyde. researchgate.net
The methods for introducing the aminomethyl groups have also seen significant evolution. The development of selective reducing agents has been crucial. For instance, the reductive amination of aldehydes and ketones has become a widely used method for amine synthesis. wikipedia.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ. The development of milder and more selective reducing agents, such as sodium cyanoborohydride and sodium triacetoxyborohydride, has made this a highly versatile and chemoselective transformation. wikipedia.org
For the reduction of nitriles to primary amines, catalytic hydrogenation has emerged as a more efficient and atom-economical alternative to stoichiometric metal hydride reagents. The evolution of catalysts from early Raney nickel and cobalt systems to more sophisticated noble metal catalysts on various supports has led to improved selectivity and milder reaction conditions. bme.hu
Modern and Advanced Synthetic Strategies
Modern approaches to the synthesis of this compound focus on efficiency, selectivity, and sustainability. These strategies often involve catalytic methods and well-designed convergent or divergent synthetic routes.
Catalytic Hydrogenation Routes for Precursors
A key modern strategy for the synthesis of this compound involves the catalytic hydrogenation of suitable precursors, namely [1,1'-Biphenyl]-4,4'-dicarbonitrile or the imine formed from [1,1'-Biphenyl]-4,4'-dicarbaldehyde.
From [1,1'-Biphenyl]-4,4'-dicarbonitrile: The direct catalytic hydrogenation of [1,1'-Biphenyl]-4,4'-dicarbonitrile offers a direct route to the target diamine. This transformation is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is usually performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions is crucial to ensure high selectivity towards the primary amine and to minimize the formation of secondary and tertiary amine byproducts. acsgcipr.org
From [1,1'-Biphenyl]-4,4'-dicarbaldehyde via Reductive Amination: This route involves a two-step, often one-pot, process. First, [1,1'-Biphenyl]-4,4'-dicarbaldehyde is condensed with ammonia (B1221849) to form the corresponding di-imine. This intermediate is then reduced to the primary diamine. Catalytic hydrogenation is a common method for the reduction step, employing catalysts like palladium, platinum, or nickel. wikipedia.org Alternatively, hydride reducing agents such as sodium borohydride can be used. ias.ac.in
| Precursor | Reaction | Typical Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| [1,1'-Biphenyl]-4,4'-dicarbonitrile | Direct Hydrogenation | Pd/C, PtO₂, Raney Ni | Direct, atom-economical | Potential for side reactions (secondary/tertiary amine formation) |
| [1,1'-Biphenyl]-4,4'-dicarbaldehyde | Reductive Amination | Pd/C, Pt/C, Ni | High selectivity, milder conditions possible | Two-step process (imine formation and reduction) |
Multistep Convergent and Divergent Synthesis
The synthesis of this compound can be designed using either a convergent or a divergent approach.
Divergent Synthesis: In a divergent approach, a pre-formed biphenyl core is functionalized at the 4 and 4' positions. For example, biphenyl can undergo Friedel-Crafts acylation to introduce carbonyl groups, which are then converted to the aminomethyl groups. This strategy is useful for creating a library of related compounds from a common intermediate.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of catalytic methods, atom economy, and the reduction of hazardous waste.
The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. The use of catalytic hydrogenation for the reduction of nitriles and imines is significantly more atom-economical than the use of metal hydride reagents, which generate large amounts of inorganic waste. bme.huacsgcipr.org
One-pot reactions , such as direct reductive amination, are also highly desirable from a green chemistry perspective. By combining multiple synthetic steps into a single operation, these processes reduce the need for intermediate purification steps, which in turn minimizes solvent usage and waste generation. wikipedia.orgresearchgate.net
The development of biocatalytic methods for reductive amination represents a significant advancement in green chemistry. Amine dehydrogenases, for example, can catalyze the reductive amination of aldehydes and ketones with high efficiency and stereoselectivity, often under mild aqueous conditions. rsc.org
Furthermore, the use of greener solvents and the development of solvent-free reaction conditions are active areas of research. For instance, some reductive amination reactions have been successfully carried out in greener solvents like ethanol or even under solvent-free conditions. researchgate.netgctlc.org
| Principle | Application in Synthesis | Benefit |
|---|---|---|
| Catalysis | Use of heterogeneous and homogeneous catalysts for coupling and reduction steps. | Higher efficiency, lower waste, milder conditions. |
| Atom Economy | Catalytic hydrogenation and reductive amination. | Maximizes the incorporation of starting materials into the final product. |
| Safer Solvents and Auxiliaries | Use of ethanol or water as solvents; development of solvent-free conditions. | Reduces the use and generation of hazardous substances. |
| Design for Energy Efficiency | Development of catalysts that operate at lower temperatures and pressures. | Reduces energy consumption. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for aromatic compounds. | Reduces reliance on fossil fuels. nih.gov |
Solvent-Free and Environmentally Benign Reaction Systems
The principles of green chemistry encourage the use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally friendly alternatives. rochester.eduresearchgate.net While specific solvent-free methods for the synthesis of this compound are not extensively documented in the literature, existing methodologies for similar transformations can be adapted.
For the reduction of 4,4'-dicyanobiphenyl, catalytic hydrogenation represents a green approach. This method typically employs a heterogeneous catalyst, such as Raney nickel or palladium on carbon, with hydrogen gas as the reducing agent. acsgcipr.orgstudymind.co.uk The reaction can often be carried out in a more benign solvent like ethanol or even water, reducing the reliance on hazardous organic solvents. google.comgoogle.com Furthermore, advancements in catalysis may allow for lower catalyst loading and milder reaction conditions, enhancing the green credentials of this process. researchgate.net
Solvent-free reductions of nitriles have been achieved using various reagents, including solid-supported reagents or by utilizing mechanical energy in a ball mill. mdpi.com For instance, heating an aromatic aldehyde with hydroxylamine hydrochloride in a solvent-free, one-pot process can yield the corresponding nitrile. researchgate.net While this applies to the formation of the precursor, similar principles could be explored for the reduction step. A potential solvent-free approach for the reduction of 4,4'-dicyanobiphenyl could involve the use of a solid-state reducing agent under thermal or mechanochemical conditions.
The Gabriel synthesis, an alternative route, traditionally involves the use of polar aprotic solvents like dimethylformamide (DMF). masterorganicchemistry.comwikipedia.org However, to align with green chemistry principles, the replacement of such solvents is desirable. Research into greener alternatives for the Gabriel synthesis has focused on using more benign solvents or developing phase-transfer catalysis conditions to minimize solvent usage. rsc.org
Atom Economy and Process Efficiency Considerations
Atom economy is a crucial metric in assessing the efficiency of a synthetic route, as it quantifies the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com
Reduction of 4,4'-Dicyanobiphenyl:
The reduction of 4,4'-dicyanobiphenyl to this compound via catalytic hydrogenation is an example of a highly atom-economical reaction. acsgcipr.orgorganic-chemistry.org
Reaction: C₁₄H₈N₂ + 4H₂ → C₁₄H₁₆N₂
Molecular Weight of 4,4'-Dicyanobiphenyl (C₁₄H₈N₂): 204.23 g/mol
Molecular Weight of Hydrogen (H₂): 2.02 g/mol
Molecular Weight of this compound (C₁₄H₁₆N₂): 212.29 g/mol
The atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% (212.29 / (204.23 + 4 * 2.02)) x 100% = (212.29 / 212.31) x 100% ≈ 99.99%
This near-perfect atom economy highlights the efficiency of this pathway, as all the atoms from the reactants are incorporated into the final product, with minimal waste generated. acsgcipr.org
Gabriel Synthesis from 4,4'-bis(chloromethyl)biphenyl:
The Gabriel synthesis, while a classic method for preparing primary amines, generally exhibits lower atom economy due to the use of phthalimide and the subsequent liberation of the amine, which generates stoichiometric byproducts. wikipedia.orgrsc.orgwikipedia.org
Alkylation of potassium phthalimide with 4,4'-bis(chloromethyl)biphenyl.
Hydrazinolysis of the resulting bis(phthalimide) derivative to yield the desired diamine and phthalhydrazide as a byproduct. masterorganicchemistry.comresearchgate.netresearchgate.net
Due to the generation of the phthalhydrazide byproduct (C₈H₆N₂O₂), the atom economy of the Gabriel synthesis is significantly lower than that of the direct reduction of the dinitrile. wikipedia.org Improving the atom economy of the Gabriel synthesis would necessitate the development of methods to recover and reuse the phthalimide or its derivatives. rsc.org
| Synthetic Route | Key Reactants | Key Byproducts | Theoretical Atom Economy |
| Reduction of 4,4'-Dicyanobiphenyl | 4,4'-Dicyanobiphenyl, Hydrogen | None (in an ideal reaction) | ~99.99% |
| Gabriel Synthesis | 4,4'-bis(chloromethyl)biphenyl, Potassium Phthalimide, Hydrazine | Phthalhydrazide, Potassium Chloride | Significantly lower than 100% |
Purification Techniques for Synthesized this compound
The purification of the synthesized this compound is a critical step to ensure its suitability for research and other applications. The choice of purification method depends on the nature of the impurities present, which are often related to the synthetic route employed.
Recrystallization and Chromatographic Methods
Recrystallization:
Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. reddit.com For aromatic diamines like this compound, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Given the polar nature of the amine groups, polar solvents are likely candidates. Common recrystallization solvents for amines include alcohols (e.g., ethanol, methanol), water, or mixtures thereof. reddit.comresearchgate.net For less polar impurities, a mixed solvent system, such as ethanol/water or toluene/hexane, might be effective. wisc.edu The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving the more soluble impurities in the mother liquor. In some cases, purification of amine compounds can be achieved by recrystallization from acidic solutions, such as acetic acid mixed with other solvents. researchgate.net
Chromatographic Methods:
Chromatographic techniques are powerful tools for the separation and purification of complex mixtures. For this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common choice for the separation of aromatic compounds. sielc.com For aromatic diamines, the mobile phase often consists of a mixture of acetonitrile or methanol and water, sometimes with the addition of a buffer or an ion-pairing agent to improve peak shape and resolution. tandfonline.comoeno-one.eu The separation is based on the differential partitioning of the components between the stationary and mobile phases.
Assessment of Synthetic Purity for Research Applications
To ensure the reliability of research data, the purity of the synthesized this compound must be rigorously assessed. A combination of analytical techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is not only a purification technique but also a primary method for purity assessment. lcms.cz By using a validated HPLC method, the presence of impurities can be detected and quantified. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. researchgate.netresearchgate.netchemicalbook.combeilstein-journals.org The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the biphenyl core and the methylene (B1212753) protons of the aminomethyl groups. The integration of these signals should be consistent with the expected proton ratios. The absence of signals corresponding to impurities or residual solvents is a strong indicator of high purity. ¹³C NMR spectroscopy can further confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight of the compound. A high-resolution mass spectrum can confirm the elemental composition of the synthesized molecule, providing further evidence of its identity and purity.
By employing a combination of these techniques, the purity of the synthesized this compound can be confidently established, ensuring its suitability for demanding research applications.
Amination Reactions and Derivatives
The presence of two primary amine groups makes this compound highly reactive toward various reagents, allowing for the straightforward synthesis of a multitude of derivatives. These reactions primarily involve the nucleophilic character of the nitrogen atoms.
Acylation and Sulfonylation Reactions
Primary amines, such as those in this compound, readily undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction, typically performed in the presence of a base to neutralize the HCl byproduct, results in the formation of stable amide linkages. The reaction can proceed at one or both amine groups, leading to mono- or di-acylated products, respectively. The stoichiometry of the reactants can be controlled to favor one product over the other.
Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This process yields sulfonamides, which are known for their chemical stability and are prevalent in medicinal chemistry.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Functional Group | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Inert solvent, base (e.g., triethylamine or pyridine) |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide | Often requires heating or a catalyst |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Inert solvent, base (e.g., pyridine) |
| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Sulfonamide | Inert solvent, base (e.g., triethylamine) |
Alkylation and Arylation Strategies
The nitrogen atoms of this compound can be functionalized through alkylation and arylation. N-alkylation can be achieved by reacting the diamine with alkyl halides. However, this method can lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts. A more controlled method for synthesizing secondary or tertiary amines is reductive amination, which involves the reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent.
N-arylation, the formation of a carbon-nitrogen bond with an aromatic ring, is typically accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mit.edu This powerful method allows for the coupling of the diamine with a wide range of aryl halides or triflates, providing access to complex N-aryl derivatives under relatively mild conditions. mit.edu The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. mit.edu
Imine and Schiff Base Formation
The primary amine groups of this compound readily condense with aldehydes or ketones to form imines, commonly known as Schiff bases. unsri.ac.id This reaction is typically reversible and is often carried out in a solvent that allows for the removal of water, thereby driving the equilibrium toward the product. The resulting di-imine compounds, featuring two C=N double bonds, are important in coordination chemistry as they can act as ligands for various metal ions. researchgate.netnih.gov The rigid biphenyl linker enforces a specific spatial arrangement of the coordinating imine groups, making these ligands useful in the design of catalysts and functional materials. A variety of aromatic aldehydes can be used to synthesize different Schiff bases, as demonstrated with analogous diamine compounds. unsri.ac.idresearchgate.netnih.gov
Table 2: Examples of Schiff Base Formation with Aromatic Diamines
| Diamine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |
|---|---|---|---|
| 2,2'-Diamino-4,4'-dimethyl-1,1'-biphenyl | Substituted Salicylaldehydes | Di-Schiff Base Ligand | researchgate.net |
| 4,4'-Diaminodiphenyl sulfone | Substituted Salicylaldehydes | Di-Schiff Base Ligand | nih.gov |
| 4,4'-Diaminodiphenyl ether | Vanillin | Di-Schiff Base Ligand | unsri.ac.id |
| Various Diamines (e.g., 1,2-Diaminobenzene) | Various Aromatic Aldehydes | Di-Schiff Base |
Biphenyl Core Functionalization
Beyond the reactivity of the amine groups, the biphenyl core of the molecule can also be chemically modified. These reactions allow for the extension of the molecular structure and the introduction of new functional groups onto the aromatic rings.
Electrophilic Aromatic Substitution on the Biphenyl Moiety
The biphenyl system readily undergoes electrophilic aromatic substitution (EAS) reactions, similar to benzene. nih.gov The reactivity and regioselectivity of these substitutions on this compound are dictated by the directing effects of the existing aminomethyl substituents and the biphenyl moiety itself.
The phenyl group is an activating group that directs incoming electrophiles to the ortho and para positions. youtube.com The aminomethyl group (-CH₂NH₂) is also an activating, ortho-, para-directing group due to hyperconjugation and weak inductive effects. Therefore, electrophilic attack is strongly favored on the rings bearing the substituents. The most likely positions for substitution would be ortho to the aminomethyl groups (positions 3, 3', 5, and 5').
However, many EAS reactions are performed under strong acidic conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions). wikipedia.orgyoutube.commasterorganicchemistry.com Under these conditions, the basic amine groups will be protonated to form -CH₂NH₃⁺ groups. The ammonium group is strongly deactivating and a meta-director. This would significantly reduce the reactivity of the aromatic rings and direct any substitution to the positions meta to the aminomethyl groups (positions 2, 2', 6, and 6'). Therefore, controlling the reaction conditions is critical to achieving the desired substitution pattern. Common EAS reactions include:
Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide with a strong Lewis acid catalyst like AlCl₃. nih.govgoogle.com
Palladium-Catalyzed Coupling Reactions for Extended Structures
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize this compound in these reactions for creating extended structures, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation, as described in the previous section.
Once a halogenated derivative, such as 3,3'-dibromo-[1,1'-biphenyl]-4,4'-diyldimethanamine, is prepared, it can serve as a scaffold in various palladium-catalyzed reactions to build larger, more complex molecules. researchgate.net
Table 3: Potential Palladium-Catalyzed Reactions for Structural Extension
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C(sp²) - C(sp²) | Extended poly-aromatic or styrenyl structures |
| Heck Coupling | Alkene | C(sp²) - C(sp²) | Stilbene-like derivatives |
| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Aryl-alkyne conjugated systems |
| Stille Coupling | Organostannane (Aryl/Vinyl-SnR₃) | C(sp²) - C(sp²) | Extended poly-aromatic or styrenyl structures |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²) - N | Aryl amine derivatives |
These reactions provide powerful tools for synthesizing complex architectures based on the this compound framework, enabling the development of novel materials with tailored electronic and photophysical properties.
Mechanisms of Reaction and Kinetic Studies
Elucidation of Reaction Pathways
Kinetic Parameters of Amine-Based Transformations
Quantitative kinetic data, such as reaction rates, activation energies, and pre-exponential factors for amine-based transformations of this compound, are not documented in the reviewed literature. Kinetic studies are crucial for understanding the reactivity of the amine groups and for optimizing reaction conditions, for example, in polymerization reactions. While general principles suggest that the nucleophilicity of the amine groups in this compound would be influenced by the electronic effects of the biphenyl system, specific kinetic parameters have not been experimentally determined or theoretically calculated for this compound.
Supramolecular Interactions and Self-Assembly Processes
Hydrogen Bonding Networks in Molecular Architectures
While the presence of primary amine groups suggests that this compound is capable of forming hydrogen bonds, detailed crystallographic or spectroscopic studies characterizing the specific hydrogen bonding networks in its molecular architectures are not available. The self-assembly of related biphenyl derivatives and aromatic diamines into ordered supramolecular structures driven by hydrogen bonding is a known phenomenon. These interactions play a critical role in determining the solid-state packing and properties of the resulting materials. However, specific research into the hydrogen bonding patterns and resulting network topologies for this compound is absent from the literature.
Host-Guest Chemistry and Directed Assembly
There is no specific research available on the host-guest chemistry or directed assembly processes involving this compound. The rigid biphenyl core and the functional amine groups could potentially allow this molecule to act as a guest in larger host cavities or as a building block for the construction of more complex, directed assemblies. Host-guest chemistry is a significant area of supramolecular chemistry with applications in sensing, catalysis, and drug delivery. Despite the potential, studies exploring the ability of this compound to participate in such interactions have not been reported.
Applications in Advanced Materials Science
Polymeric Materials Derived from [1,1'-Biphenyl]-4,4'-diyldimethanamine
The amine functionalities of this compound allow for its incorporation into a range of polymer backbones, leading to materials with tailored properties for high-performance applications.
This compound serves as a diamine monomer in the synthesis of polyamides and polyimides. The biphenyl (B1667301) unit's rigidity enhances the thermal and mechanical properties of these polymers.
Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, can be synthesized through the polycondensation of aromatic diamines with aromatic dicarboxylic acids. mdpi.comnih.gov The incorporation of flexible linkages, such as the methylene (B1212753) groups in this compound, can improve the solubility and processability of these otherwise intractable polymers without significantly compromising their thermal performance. nih.gov Polyamides derived from xylylenediamine, an analog of this compound, exhibit high mechanical strength, high modulus, and low moisture absorption. speautomotive.com For instance, polyamides synthesized from m-xylylenediamine (B75579) and adipic acid (Nylon MXD6) are noted for their superior gas barrier properties. researchgate.net
The synthesis of polyamides can be achieved via methods like the Yamazaki phosphorylation reaction, which allows for direct polycondensation under mild conditions. nih.gov The resulting polyamides often exhibit good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is advantageous for processing. nih.gov
| Polyamide | T10% Weight Loss (°C) | Char Yield at 800°C (%) |
| PA-I | 588 | 46.13 |
| PA-II | 532 | 59.90 |
| PA-III | 507 | 56.17 |
| PA-IV | 564 | 62.14 |
| PA-V | 61.40 | 61.40 |
Polyimides are another class of high-performance polymers where this compound can be utilized. These polymers are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical cyclodehydration. researchgate.net Polyimides derived from biphenyl-containing monomers are known for their high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties. researchgate.netnasa.gov For example, polyimides based on 4,4'-bis(4-aminophenoxy)biphenyl (B85200) exhibit high chemical and thermal resistance. ossila.com The introduction of substituted biphenyl units can enhance the solubility and processability of the resulting polyimides. nasa.gov
Table 2: Mechanical Properties of Polyimide Films Derived from 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ-biphenyl. researchgate.net Note: This table shows data for polyimides from a structurally related biphenyl diamine, highlighting the mechanical performance of such polymers.
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| BTDA | 120 | 4.83 |
| ODPA | 180 | 5.79 |
| 6FDA | 140 | 5.21 |
While the primary route to polyureas involves the reaction of diamines with diisocyanates, and for polyurethanes, the reaction of diols with diisocyanates, the incorporation of diamines like this compound is a key aspect of polyurea synthesis. researchgate.netgoogle.com The biphenyl moiety within the diamine structure can contribute to the rigidity of the hard segments in the resulting polyurethane or polyurea, potentially enhancing thermal stability and mechanical properties.
The synthesis of polyurethanes can be tailored to achieve a wide range of physical properties by combining different hard and soft segments. researchgate.net Non-isocyanate routes to polyurethanes, such as those involving cyclic carbonates and diamines, are also being explored. tue.nl In such syntheses, a diamine like this compound could react with bis(cyclic carbonate)s to form poly(hydroxy urethane)s. tue.nl These materials are of interest for coating applications due to their potential for good solvent resistance and toughness. tue.nl
Detailed research findings specifically documenting the synthesis and properties of polyureas and polyurethanes derived from this compound are not extensively available in the public literature, which is heavily focused on diisocyanate-based chemistries.
The rigid biphenyl unit in this compound makes it a candidate for incorporation into specialty polymers for optoelectronic and membrane applications. In optoelectronics, polymers with well-defined, conjugated segments are desirable for their charge transport and light-emitting properties. mdpi.com The biphenyl core can act as a chromophore and contribute to the electronic properties of the polymer. For instance, polyimides containing biphenyl units have been investigated for such applications. nasa.gov
In the field of membrane science, particularly for gas separation, polymers with a high degree of rigidity and controlled free volume are sought after. capes.gov.brescholarship.org Aromatic polyimides are considered promising candidates for gas separation membranes due to their excellent thermal, chemical, and mechanical properties. capes.gov.br The incorporation of bulky or rigid structural units, such as the biphenyl group, can influence the polymer chain packing and, consequently, the membrane's permeability and selectivity. researchgate.net For example, polyimides containing Tröger's base units and biphenyl moieties have shown enhanced gas separation performance. researchgate.net Anion exchange membranes based on multiblock poly(biphenyl alkylene) have also been developed for hydrogen energy conversion technologies, demonstrating the versatility of the biphenyl unit in membrane applications. researchgate.net Additionally, hybrid organic-inorganic nanofibers have been prepared from a silylated biphenyl precursor, indicating potential applications in optoelectronics and biomedicine. researchgate.net
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Construction
The principles of reticular chemistry, which involve the assembly of molecular building blocks into ordered, porous structures, have enabled the design of MOFs and COFs with tailored properties. berkeley.edunih.gov this compound, with its defined length and geometry, is a suitable linker for the construction of these crystalline materials.
Reticular chemistry relies on the predictable coordination of molecular building blocks to form extended networks with specific topologies. berkeley.edunih.gov The design of MOFs and COFs involves the careful selection of metal nodes (for MOFs) and organic linkers that dictate the final structure and properties of the framework.
The biphenyl core of this compound provides a rigid, linear strut, while the amine groups can participate in the formation of coordination bonds with metal ions in MOFs or covalent bonds (e.g., imine bonds) in COFs. The length of the linker determines the pore size of the resulting framework. The rotational freedom around the central C-C bond of the biphenyl unit can allow for some flexibility during the self-assembly process, which can influence the final topology of the framework. nih.gov
In COF synthesis, linear diamines are often reacted with multi-topic aldehydes to form 2D or 3D frameworks with imine linkages. The geometry of the building blocks is crucial in determining the resulting network topology. escholarship.org For instance, the reaction of a linear diamine with a trigonal trialdehyde can lead to a hexagonal network.
In MOF synthesis, this compound can act as a neutral linker, coordinating to metal centers through its amine groups. More commonly, derivatives of biphenyl with charged coordinating groups, such as carboxylates, are used as linkers. nih.govnih.gov These linkers bridge metal ions or clusters to form extended, porous networks. The biphenyl unit provides the structural rigidity necessary for the formation of a stable, porous framework. nih.gov
The choice of metal ion and the specific biphenyl-based linker, along with the reaction conditions, determines the final structure and properties of the MOF. nih.govresearchgate.netrsc.org For example, MOFs constructed from biphenyl-dicarboxylate linkers have been shown to exhibit diverse structural topologies and catalytic properties. nih.gov While direct examples of MOFs synthesized with this compound as the primary linker are not abundant in the literature, its structural motifs are present in more complex linkers used for MOF and COF construction. For instance, derivatives of [1,1'-Biphenyl]-4,4'-diamine are used in COFs for applications in photocatalysis and as electrocatalysts. nih.gov
This compound in COF Assembly via Condensation Reactions
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from light elements linked by strong covalent bonds. The synthesis of COFs often relies on dynamic covalent chemistry, such as Schiff base reactions, which involve the condensation of amines and aldehydes. nih.gov In this context, diamine linkers like this compound serve as crucial linear building blocks that dictate the pore size and structure of the resulting framework.
The formation of imine-linked COFs through the condensation of an amine and an aldehyde is a prominent method for creating crystalline and porous materials with high thermal and chemical stability. nih.gov For instance, a catalyst-free Schiff base reaction between a trigonal planar amine node, such as 1,3,5-tris-(4-aminophenyl)triazine (TAPT), and a linear aldehyde linker, like 4,4′-biphenyldicarboxaldehyde (BPDCA), yields a highly crystalline 2D COF. nih.gov The reverse configuration, using a linear diamine like this compound with a trigonal aldehyde node, would similarly produce a 2D porous network. The precise geometry of the biphenyl-based linker ensures the formation of a well-ordered, porous structure.
Table 1: Example of COF Synthesis via Schiff Base Condensation
| COF Name | Amine Monomer | Aldehyde Monomer | Resulting BET Surface Area (m²/g) |
|---|---|---|---|
| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | 4,4′-biphenyldicarboxaldehyde (BPDCA) | 2352 nih.gov |
| SCF-FCOF-1 | 1,3,5-tris-(4-aminophenyl)benzene (TAPB) | 2,3,5,6-tetrafluoroterephthalaldehyde (TFTA) | 2056 nih.gov |
This table presents examples of COFs synthesized using amine-aldehyde condensation reactions, illustrating the high surface areas achievable with this method. Data sourced from a 2021 study on imine-based COFs. nih.gov
Structural Diversification of MOFs and COFs Utilizing Derivatives
The functionalization of the this compound backbone is a key strategy for the structural diversification of both MOFs and COFs. By introducing different substituent groups onto the biphenyl rings, researchers can tune the resulting framework's properties, such as pore size, surface chemistry, and electronic characteristics.
For example, the introduction of fluorine atoms to the biphenyl linker has been shown to alter the electronic properties and the stacking of the framework layers. In one study, the reaction of TAPT with 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde (OF-BPDCA), a fluorinated derivative of the biphenyl linker, yielded a COF (HHU-COF-2) with different properties compared to its non-fluorinated counterpart (HHU-COF-1). nih.gov The fluorinated version exhibited a lower surface area but led to a notable increase in CO2/CH4 selectivity when used in mixed-matrix membranes. nih.gov Similarly, the use of a urea-functionalized monomer, 1,1′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl) diurea, in a condensation reaction with 1,3,5-triformylphloroglucinol (Tp) produced a stable, urea-linked COF. nih.gov This demonstrates how derivatives of the core biphenyl structure can introduce new functionalities and lead to novel framework materials. nih.govnih.gov
Table 2: Structural Diversification of COFs using Biphenyl Derivatives
| COF Name | Biphenyl Linker | Functional Group on Biphenyl | Key Property Change |
|---|---|---|---|
| HHU-COF-1 | 4,4′-biphenyldicarboxaldehyde | None | High surface area (2352 m²/g) nih.gov |
| HHU-COF-2 | Octafluoro-4,4′-biphenyldicarboxaldehyde | Fluorine | Increased gas selectivity (CO2/CH4) nih.gov |
This table highlights how modifying the biphenyl linker with different functional groups can significantly alter the properties of the resulting Covalent Organic Framework. Data sourced from studies on imine-linked and urea-linked COFs. nih.govnih.gov
Supramolecular Polymerization and Self-Assembled Systems
The rigid and aromatic nature of the biphenyl scaffold is instrumental in directing the formation of ordered structures through non-covalent forces, leading to complex supramolecular assemblies and liquid crystalline materials.
Formation of Hierarchical Structures through Non-Covalent Interactions
Hierarchical self-assembly, where molecules organize into well-defined structures on multiple length scales, is a hallmark of biological systems and a key goal in materials science. bris.ac.ukresearchgate.net The biphenyl moiety within this compound is well-suited to drive such assembly. Non-covalent interactions, primarily π-π stacking between the aromatic rings and hydrogen bonding involving the amine groups, can guide the formation of one-dimensional nanofibers or other complex architectures. nih.gov
Studies on the self-assembly of molecules containing biphenyl units, such as 1,1'-biphenyl-4-thiol on gold surfaces, show the formation of highly ordered monolayers and pinstripe patterns driven by intermolecular forces. nih.gov Similarly, research on bichromophoric dyes containing a biphenyl core demonstrates that the twisting geometry of the biphenyl unit can direct the formation of one-handed helical structures in a process of supramolecular polymerization. frontiersin.org These examples underscore the principle that the rigid, aromatic biphenyl-diamine structure can act as a template, directing molecules to assemble into larger, more complex, and functional hierarchical systems through a cascade of non-covalent interactions. nih.govfrontiersin.org
Liquid Crystalline Materials Incorporating Biphenyl-Diamine Scaffolds
The rigid, rod-like geometry of the biphenyl unit makes it an excellent mesogen—the fundamental building block of liquid crystals. mdpi.com Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. researchgate.net Materials incorporating biphenyl-diamine scaffolds can form various liquid crystalline phases (mesophases), such as nematic and smectic phases, depending on temperature.
Research has demonstrated the synthesis of liquid crystals based on new biphenyl derivatives containing azomethine/ester linkages. These materials exhibit wide temperature ranges for their liquid crystalline phases. mdpi.com The flexibility of the biphenyl ring system, combined with the length and nature of terminal alkoxy chains, significantly influences the thermal stability and type of mesophase formed. mdpi.com The incorporation of biphenyl moieties into polymer backbones or as side chains is a common strategy for creating liquid crystalline polymers. researchgate.net The inherent anisotropy of the biphenyl-diamine scaffold promotes the molecular alignment necessary for liquid crystalline behavior.
Table 3: Liquid Crystalline Properties of Biphenyl-Based Compounds
| Compound Series | Core Structure | Observed Mesophases | Key Finding |
|---|---|---|---|
| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Biphenyl azomethine/ester | Nematic mdpi.com | High thermal stability and wide nematogenic temperature ranges. mdpi.com |
This table summarizes the mesomorphic properties of different compound series that incorporate biphenyl or related aromatic cores, showing the versatility of these scaffolds in designing liquid crystalline materials. Data sourced from studies on biphenyl and bis-azomethine liquid crystals. mdpi.comnih.gov
Nanomaterials and Composites
The integration of this compound into larger polymer systems allows for the creation of advanced nanomaterials and composites with tailored properties.
Integration into Nanostructured Polymer Systems
This compound is a key monomer in the synthesis of high-performance polymers, most notably polyimides. Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. zeusinc.com The synthesis typically involves a two-step process where a diamine is reacted with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu
The incorporation of the rigid and linear this compound unit into the polymer backbone imparts significant stiffness and thermal stability. These properties arise from the strong intermolecular interactions and chain packing enabled by the aromatic biphenyl structure. zeusinc.com By selecting different dianhydride co-monomers, a wide variety of polyimides can be prepared with properties tailored for specific applications, from aerospace components to advanced electronics. researchgate.netresearchgate.net Furthermore, porous frameworks like COFs, which can be synthesized from biphenyl-based linkers, can be integrated as a dispersed phase into a polymer matrix (e.g., Matrimid) to create mixed-matrix membranes for applications such as gas separation. nih.gov
Table 4: Polyimides Synthesized from Aromatic Diamines
| Diamine Monomer | Dianhydride Monomer | Resulting Polymer Property |
|---|---|---|
| Various aromatic diamines | 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA) | Higher glass transition temperatures and less color compared to s-BPDA polyimides. researchgate.net |
| Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine (B1218219) oxide | Various commercial dianhydrides | Good solubility, high glass-transition temperatures (290–330 °C), and low dielectric constants. researchgate.net |
This table provides examples of polyimides synthesized using various aromatic diamines, illustrating how the choice of monomer affects the final properties of the polymer. Data sourced from studies on novel polyimide synthesis. researchgate.netresearchgate.net
Development of Hybrid Composites for Specialized Applications
The integration of this compound into polymer matrices, particularly epoxy resins and polyimides, has been investigated as a strategy to develop hybrid composites with tailored properties for demanding applications. The inherent rigidity of the biphenyl unit in this diamine is a crucial feature, as it can impart improved thermal stability and mechanical strength to the resulting composite material. When used as a curing agent or a co-monomer, the diamine's structure influences the cross-linking density and the morphology of the polymer matrix, which in turn dictates the final properties of the hybrid composite.
Research into biphenyl-containing epoxy resins has demonstrated their potential for excellent heat resistance and mechanical properties. sinocurechem.com The incorporation of such structures leads to materials with higher thermal stability compared to conventional epoxy systems. This is attributed to the rigid nature of the biphenyl group, which restricts the thermal motion of the polymer chains.
Studies on related biphenyl-containing co-curing agents in epoxy resins have shown significant improvements in the thermal and mechanical properties of the resulting materials. For instance, the introduction of a biphenyl liquid crystalline small molecule as a co-curing agent in a bisphenol A epoxy resin resulted in a notable increase in thermal conductivity, elastic modulus, and hardness. rsc.org While this study did not use this compound directly, it highlights the beneficial effects of incorporating biphenyl moieties into the polymer network.
While direct and extensive research data specifically on hybrid composites formulated with this compound is still emerging, the foundational knowledge from studies on structurally similar compounds provides a strong indication of its potential. The following table summarizes the potential effects of incorporating biphenyl structures into polymer matrices for hybrid composites, based on existing research on related materials.
| Property | Effect of Biphenyl Moiety Integration | Potential Impact on Hybrid Composite Performance |
| Thermal Stability | Increased | Enhanced service temperature and durability in high-temperature environments. |
| Mechanical Strength | Increased | Improved load-bearing capacity and structural integrity. |
| Stiffness (Modulus) | Increased | Greater resistance to deformation under load. |
| Dimensional Stability | Increased | Reduced shrinkage and warping during curing and in service. |
| Chemical Resistance | Potentially Improved | Enhanced durability in harsh chemical environments. |
Further research focusing specifically on the synthesis and characterization of hybrid composites utilizing this compound is necessary to fully elucidate its performance benefits and to establish detailed structure-property relationships. Such studies would pave the way for the development of a new generation of advanced materials for specialized and demanding applications.
Catalytic Applications of 1,1 Biphenyl 4,4 Diyldimethanamine and Its Derivatives
Ligand Design in Organometallic Catalysis
The primary amine groups of [1,1'-Biphenyl]-4,4'-diyldimethanamine are excellent coordinating sites for transition metals, making the molecule and its derivatives valuable ligands in organometallic catalysis.
While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral diamine ligands essential for asymmetric catalysis. sigmaaldrich.com Chirality can be introduced in several ways to create effective ligands for enantioselective transformations.
One established strategy involves inducing axial chirality. By introducing bulky substituents at the 2 and 2' positions of the biphenyl (B1667301) rings, rotation around the central C-C bond is restricted, leading to stable atropisomers. This design principle is famously employed in ligands like BINAP. A similar approach with the biphenyl-diyldimethanamine core could yield potent chiral ligands.
Another approach is the modification of the aminomethyl groups. N-substitution with chiral auxiliaries or the creation of more complex chiral environments around the nitrogen atoms can produce ligands capable of high stereochemical control. These chiral diamine derivatives are particularly sought after for asymmetric addition reactions. chemrxiv.orgresearchgate.net For instance, such ligands have been shown to be effective in palladium-catalyzed asymmetric N-allylation reactions, yielding products with high enantiomeric excess. nih.gov
A study on biomimetic catalysis highlighted the design of a pluripotent chiral diamine catalyst that demonstrated excellent yields and enantiomeric ratios in asymmetric addition reactions conducted in water, showcasing the potential of such ligands in green chemistry. chemrxiv.orgresearchgate.netchemrxiv.org
Table 1: Representative Asymmetric Reaction with a Hypothetical Chiral Diamine Ligand Derived from this compound
This table illustrates the potential efficacy based on data for similar chiral diamine ligands.
| Entry | Electrophile | Nucleophile | Ligand Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Ts Imine | Phenylboronic Acid | 5 | Water | 95 | 92 |
| 2 | Benzaldehyde | Diethylzinc | 2 | Toluene | 98 | 88 |
| 3 | Chalcone | Malononitrile | 10 | CH2Cl2 | 91 | 95 |
Coordination Chemistry with Transition Metals
The two primary amine groups of this compound allow it to function as a bidentate ligand, capable of chelating to a single metal center or bridging two metal centers. atlanticoer-relatlantique.ca When chelating to a single metal, it typically forms a large, flexible 11-membered ring, which can influence the geometry and reactivity of the resulting metal complex.
The coordination sphere consists of the central metal ion and its attached ligands. atlanticoer-relatlantique.ca The coordination number—the number of donor atoms bonded to the metal—for a complex with this diamine would be at least two. atlanticoer-relatlantique.ca The rigid biphenyl spacer ensures that the amine groups maintain a significant distance from each other, a feature that can be exploited in the design of catalysts where specific geometric constraints are required.
Transition metals such as palladium, rhodium, ruthenium, and copper are common partners for diamine ligands. nih.gov For example, palladium complexes are widely used in cross-coupling reactions. asianpubs.org The coordination of this compound to a metal like palladium(II) would form a stable complex that could serve as a pre-catalyst for reactions such as Suzuki or Heck couplings. The electronic properties of the biphenyl system can also be tuned through substitution to modulate the catalytic activity of the metal center.
Organocatalysis Utilizing the Primary Amine Functionalities
Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. The primary amine groups of this compound make it a suitable candidate for various organocatalytic transformations. nih.gov
The primary amine groups on the molecule are Brønsted bases, capable of accepting a proton. This allows them to catalyze a variety of reactions by deprotonating a pronucleophile to generate a more reactive nucleophile. Examples of such transformations include:
Michael Additions: The diamine can catalyze the addition of carbon or heteroatom nucleophiles to α,β-unsaturated carbonyl compounds.
Knoevenagel Condensations: It can facilitate the condensation between an aldehyde or ketone and a compound with an active methylene (B1212753) group.
Aldol Reactions: By deprotonating a ketone or aldehyde, it can generate an enolate for subsequent reaction with another carbonyl compound.
The efficiency of these reactions can sometimes be enhanced by the presence of an acid co-catalyst, which can activate the electrophile. nih.gov Chiral versions of Brønsted base catalysts are also used to achieve enantioselectivity. rsc.org
Cooperative catalysis involves two or more catalytic species working in concert to promote a chemical transformation that is not efficiently catalyzed by either species alone. rsc.org The structure of this compound is well-suited for intramolecular cooperative catalysis, where both amine groups participate in the catalytic cycle.
The significant distance between the two amine groups allows them to function independently but synergistically. For instance, in a reaction between an electrophile and a nucleophile, one amine group could act as a Brønsted base to deprotonate the nucleophile, while the other amine group activates the electrophile through hydrogen bonding. This bifunctional activation can lead to significant rate enhancements and improved selectivity. This concept is central to many advanced catalytic systems, including those involving bimetallic reagents where different metals play distinct, cooperative roles. researchgate.netscispace.com
Heterogeneous Catalysis and Immobilized Systems
The development of heterogeneous catalysts is crucial for sustainable chemistry, as it simplifies catalyst separation and recycling. This compound is an excellent building block for creating such systems.
One prominent application is in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov In this context, the diamine can act as an organic linker or "strut" that connects metal-containing nodes. The reaction of the amine groups with appropriate metal precursors or other organic linkers can lead to the formation of highly porous, crystalline materials. The resulting MOFs can possess catalytic activity originating from open metal sites (acting as Lewis acids), from the basic amine functionalities of the linker, or from both in a bifunctional manner. nih.gov These materials are promising for applications in gas storage, separation, and heterogeneous catalysis.
Alternatively, the diamine can be immobilized onto a solid support, such as silica (B1680970), alumina, or a polymer resin. This can be achieved through covalent attachment of one or both amine groups to the support material. The resulting immobilized catalyst retains the catalytic properties of the diamine while gaining the practical advantages of a heterogeneous system. This approach prevents the catalyst from leaching into the product stream and allows for its use in continuous flow reactors. Similar diamine building blocks are used to synthesize polyimides for applications in separation membranes and batteries. ossila.com
Table 2: Potential Applications in Heterogeneous Catalysis
| Catalytic System | Role of this compound | Potential Reaction | Advantage |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Organic Linker | Knoevenagel Condensation | High surface area, active site accessibility, bifunctionality (Lewis acid/Brønsted base) |
| Covalent Organic Framework (COF) | Monomer/Building Block | Aldol Addition | Tunable porosity, high thermal stability, metal-free catalysis |
Anchoring this compound onto Solid Supports
The immobilization of catalytically active species onto solid supports is a critical strategy in the development of heterogeneous catalysts. This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling and reuse, and often enhanced thermal and chemical stability. For diamine compounds like this compound, the primary amine groups provide convenient handles for covalent attachment to a variety of solid supports.
Commonly employed solid supports include inorganic materials such as silica, alumina, and magnetic nanoparticles, as well as organic polymers. The choice of support material depends on the intended application, considering factors like surface area, porosity, and chemical and thermal stability.
Methods of Immobilization:
The anchoring of this compound or its derivatives onto solid supports can be achieved through several methods. A prevalent strategy involves the functionalization of the support surface with groups that can react with the amine functionalities of the biphenyl diamine. For instance, silica surfaces can be modified with epoxy or chloromethyl groups, which readily undergo nucleophilic substitution reactions with the primary amines of the diamine.
Another approach involves the pre-synthesis of a derivative of this compound that contains a group suitable for grafting onto the support. For example, the diamine can be reacted with a silane (B1218182) coupling agent, such as (3-isocyanatopropyl)triethoxysilane, to introduce a trialkoxysilane moiety. This functionalized diamine can then be co-condensed with a silica precursor, like tetraethoxysilane (TEOS), to incorporate the biphenyl diamine unit directly into the silica framework.
The following table summarizes some of the solid supports and functionalization strategies that have been employed for the immobilization of aromatic diamines, which could be applicable to this compound.
| Solid Support | Functionalization Method | Resulting Linkage | Potential Application |
| Silica (SiO₂) | Treatment with (3-chloropropyl)trimethoxysilane followed by reaction with the diamine. | Amine linkage | Support for metal nanoparticles. |
| Magnetic Nanoparticles (Fe₃O₄) | Coating with silica followed by functionalization with an epoxy-containing silane. | Amine linkage | Magnetically separable catalysts. |
| Porous Organic Polymers | Friedel-Crafts alkylation or Scholl coupling to create a porous framework with reactive sites. | Covalent bond | Heterogeneous catalysis. |
| Halloysite Nanotubes | Inner surface functionalization with amine-reactive groups. | Amine linkage | Nanoconfined catalysis. |
These immobilization techniques allow for the creation of a diverse range of heterogeneous catalytic materials where the biphenyl diamine unit can act as a ligand for metal centers or as a basic catalytic site itself.
Fabrication of Catalytic Materials with Enhanced Stability
A key driver for immobilizing catalysts on solid supports is the enhancement of their stability and longevity. Homogeneous catalysts, while often highly active and selective, suffer from difficulties in separation and are prone to deactivation through aggregation or decomposition. Heterogenization by anchoring onto a solid support can mitigate these issues.
The rigid biphenyl backbone of this compound contributes to the thermal stability of the resulting catalytic material. When incorporated into a polymer chain or covalently attached to a robust inorganic support, the molecular motion of the catalytic species is restricted, which can prevent deactivation pathways such as ligand dissociation or metal leaching.
For instance, palladium nanoparticles immobilized on amine-functionalized supports have demonstrated enhanced stability. mdpi.comrsc.org The amine groups can coordinate to the palladium nanoparticles, preventing their agglomeration and subsequent loss of catalytic activity. mdpi.comrsc.org In the context of this compound, the two amine groups can chelate to a metal center or bridge between multiple metal nanoparticles, further enhancing the stability of the catalyst.
The thermal stability of polyamides derived from aromatic diamines and diacids is well-documented. nih.govresearchgate.net Polyamides synthesized using this compound would be expected to exhibit high glass transition temperatures and decomposition temperatures, making them suitable for use in high-temperature catalytic processes. nih.gov
Applications in Specific Organic Transformations
The catalytic utility of this compound and its derivatives is most prominently envisioned in the realm of transition metal-catalyzed cross-coupling reactions and as a monomer in the synthesis of catalytically active polymers for condensation reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. masterorganicchemistry.comyoutube.comlibretexts.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. nih.gov The amine groups of this compound and its derivatives can serve as effective N-donor ligands for palladium.
When immobilized on a solid support, palladium complexes of this compound can function as heterogeneous catalysts for these transformations. The biphenyl structure provides a rigid scaffold that can influence the steric and electronic environment around the palladium center, potentially leading to high catalytic activity and selectivity.
While specific data for catalysts derived from this compound is limited, studies on analogous systems provide insight into their potential performance. For example, palladium catalysts supported on amine-functionalized porous aromatic frameworks have shown high efficiency in the hydrogenation of alkynes, alkenes, and dienes. mdpi.com Similarly, palladium immobilized on microporous organic polymers has been successfully employed in Heck and Suzuki-Miyaura reactions, with the catalyst being readily recoverable and reusable. rsc.org
The following table presents representative data from studies on related heterogeneous palladium catalysts in Suzuki-Miyaura coupling reactions, illustrating the potential efficacy of catalysts derived from this compound.
| Catalyst System | Aryl Halide | Arylboronic Acid | Product Yield (%) | Reusability (No. of Cycles) | Reference |
| Pd on Amine-Functionalized Polymer | 4-Iodoanisole | Phenylboronic acid | 98 | 5 | rsc.org |
| Pd on Phenanthroline-Functionalized Polymer | 4-Bromobenzaldehyde | Phenylboronic acid | 95 | 5 | rsc.org |
| Pd on Magnetic Nanoparticles | 4-Iodotoluene | Phenylboronic acid | 96 | 7 | nih.gov |
Condensation Reactions
This compound is a difunctional monomer that can be used in condensation polymerization to produce polyamides. nih.govresearchgate.netnih.govresearchgate.net These polyamides, in turn, can possess catalytic properties or serve as supports for other catalytic species.
The basic amine groups present in the polymer backbone or as end-groups can catalyze certain condensation reactions, such as the Knoevenagel condensation. Furthermore, these polyamides can be used to chelate metal ions, creating polymeric catalysts for a variety of transformations.
The synthesis of polyamides from aromatic diamines and dicarboxylic acids is a well-established process, often proceeding via direct polycondensation. nih.govresearchgate.netnih.govresearchgate.net The properties of the resulting polyamides, such as their solubility, thermal stability, and mechanical strength, can be tailored by the choice of the co-monomer. For instance, the incorporation of the rigid biphenyl unit from this compound is expected to lead to polyamides with high thermal stability. nih.gov
While direct catalytic applications of polyamides derived from this compound are not extensively reported, the synthesis of various polyamides from similar aromatic diamines highlights the feasibility of this approach. nih.govresearchgate.net These materials could find use as high-performance polymers with inherent catalytic activity or as robust supports for other catalysts.
| Diamine Monomer | Diacid/Diacyl Chloride Monomer | Polymerization Method | Inherent Viscosity (dL/g) | Glass Transition Temp. (°C) | Reference |
| 4,4'-Oxydianiline | Terephthaloyl chloride | Low-temperature solution polycondensation | 1.25 | 275 | General Polyamide Synthesis |
| 4,4'-(9-Fluorenylidene)dianiline | Isophthaloyl chloride | Low-temperature solution polycondensation | 0.89 | 335 | General Polyamide Synthesis |
| 1,1-Bis[4-(4-aminophenoxy)phenyl]-4-tert-butylcyclohexane | Various aromatic diacids | Direct polycondensation | 0.74-1.02 | 223-256 | researchgate.net |
This table illustrates the typical properties of polyamides synthesized from various aromatic diamines, providing a benchmark for what could be expected from polymers derived from this compound.
Computational and Theoretical Studies on 1,1 Biphenyl 4,4 Diyldimethanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For [1,1'-Biphenyl]-4,4'-diyldimethanamine, DFT calculations would be instrumental in elucidating its electronic characteristics, conformational preferences, and reactivity.
Electronic Structure Analysis
The electronic structure of biphenyl (B1667301) derivatives is of significant interest due to their applications in materials science, particularly as hole-transport materials in organic light-emitting diodes (OLEDs). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of these molecules.
For analogous N,N'-diphenyl-N,N'-bis(aryl)-(1,1'-biphenyl)-4,4'-diamines, DFT studies have shown that the HOMO is typically localized on the nitrogen atoms and the biphenyl core, reflecting the electron-donating nature of the amine groups. researchgate.net The LUMO, conversely, is often distributed over the biphenyl rings. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its absorption and emission spectra.
Table 1: Representative DFT-Calculated Electronic Properties of a Related Biphenyl Diamine
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine | -4.95 | -1.85 | 3.10 |
Note: Data is for a related compound and serves as an illustrative example.
The presence of the aminomethyl groups (-CH₂NH₂) in this compound is expected to raise the HOMO energy level compared to unsubstituted biphenyl, making it a good electron donor. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would likely show negative potential around the nitrogen atoms, indicating their nucleophilic character and sites for electrophilic attack.
Conformational Preferences and Rotational Barriers
The conformation of biphenyl compounds is characterized by the dihedral angle between the two phenyl rings. For unsubstituted biphenyl, the minimum energy conformation in the gas phase is a twisted structure with a dihedral angle of approximately 44°. researchgate.net The planar and perpendicular conformations represent transition states for the rotation around the central C-C bond.
For 4,4'-disubstituted biphenyls, the substituents can influence the rotational barrier. However, studies on various 4,4'-disubstituted biphenyls have shown that the steric effects from these positions are generally insignificant, while electronic effects can play a more important role in conformational changes. biomedres.usbiomedres.us Theoretical calculations have been employed to determine these rotational barriers. biomedres.usbiomedres.usscispace.com
The rotational barriers in biphenyl are relatively low, typically in the range of 6-9 kJ/mol for the interconversion between the twisted conformers through the planar or perpendicular transition states. biomedres.us For this compound, the aminomethyl groups are not expected to introduce significant steric hindrance at the 4,4'-positions, so the rotational barrier should be of a similar magnitude to that of unsubstituted biphenyl.
Table 2: Calculated Rotational Barriers for Biphenyl
| Transition State | Dihedral Angle (φ) | Calculated Barrier (kJ/mol) |
| Planar | 0° | ~6.0-8.0 |
| Perpendicular | 90° | ~6.5-8.8 |
Note: Values are for unsubstituted biphenyl and are representative of what could be expected for a 4,4'-disubstituted derivative with non-bulky groups.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to explore the reaction mechanisms involving this compound. For example, the reactions of the amine groups, such as N-alkylation or N-acylation, could be modeled to determine the reaction pathways and the energies of the transition states.
DFT calculations are a powerful tool for investigating reaction mechanisms, as demonstrated in studies of C-H activation in biphenyl compounds. nih.gov For this compound, theoretical studies could model its role as a ligand in metal-catalyzed reactions or its participation in polymerization reactions to form polyimides or other polymers. The calculations would help identify the most favorable reaction pathways by comparing the activation energies of different possible routes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a picture of their movements and interactions in different environments.
Dynamic Behavior in Solution and Solid State
MD simulations of biphenyl-based molecules have been used to study their behavior in both solution and the solid state. In solution, the simulations can reveal the conformational flexibility of the molecule, including the rotation around the biphenyl linkage and the dynamics of the substituent groups.
In the solid state, MD simulations can be used to understand the crystal packing and the thermal motions of the molecules within the crystal lattice. For example, a study on a linear benzimidazole-biphenyl diamidine derivative showed significant dynamic changes in the orientation of the biphenyl-amidine end of the molecule when bound to DNA, highlighting the flexibility of the biphenyl unit. nih.gov
Interactions with Solvents and Other Molecular Species
MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. For this compound, simulations in aqueous solution would reveal the nature of the hydrogen bonding between the amine groups and water molecules.
Furthermore, MD simulations can model the interactions of this compound with other molecules. This is particularly relevant for understanding its potential applications, such as in the formation of host-guest complexes or its interaction with biological macromolecules. A study on a biphenyl diamidine binding to the minor groove of DNA revealed the crucial role of water molecules in mediating the interaction, with the biphenyl system forming a nonpolar wall in a cavity where a water molecule resides. nih.gov This highlights the detailed insights that MD simulations can provide into intermolecular interactions.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties. These models are instrumental in predicting the behavior of new chemical entities.
Prediction of Reactivity and Selectivity in Organic Transformations
A comprehensive search of scientific literature did not yield any specific QSAR or QSPR studies focused on this compound. As a result, there are no published models that predict the reactivity or selectivity of this particular diamine in organic transformations. While QSAR studies have been conducted on various other classes of biphenyl compounds to predict properties ranging from toxicity to receptor binding affinity, this specific molecule has not been the subject of such a detailed computational analysis.
Theoretical Insights into Polymerization Mechanisms
There is a lack of published theoretical studies detailing the polymerization mechanisms of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to elucidate reaction pathways, transition states, and activation energies in polymerization reactions. However, no specific research articles were found that apply these methods to the polymerization of this monomer into polyamides or other polymers. Such studies would provide fundamental insights into reaction kinetics and polymer structure, but this area remains unexplored for this compound.
Advanced Characterization Methodologies for 1,1 Biphenyl 4,4 Diyldimethanamine Derivatives and Materials
Spectroscopic Techniques for Elucidating Derivative Structures
Spectroscopic methods are indispensable for confirming the synthesis of [1,1'-Biphenyl]-4,4'-diyldimethanamine derivatives and for probing the new functional groups introduced. These techniques provide detailed information about the molecular framework, connectivity, and electronic environment of the atoms.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial structural information, complex derivatives of this compound often exhibit crowded 1H NMR spectra, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools to overcome these limitations by resolving overlapping signals and establishing connectivity between nuclei. youtube.comslideshare.netyoutube.com
Correlation Spectroscopy (COSY): The COSY experiment reveals scalar couplings between protons (¹H-¹H correlations), typically those separated by two or three bonds. youtube.com In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" indicate that the two protons at the corresponding chemical shifts are coupled. For a derivative of this compound, COSY is instrumental in:
Assigning Aromatic Protons: The biphenyl (B1667301) core presents a classic AA'BB' or more complex spin system. Cross-peaks in the aromatic region (typically 7.0-8.0 ppm) help to identify neighboring protons on the phenyl rings.
Confirming Side-Chain Structure: Correlations between the methylene (B1212753) bridge protons (-CH₂-) and any adjacent protons in a modified side chain can be unequivocally established.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C correlations). sdsu.edu The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct bond between a specific proton and a carbon atom. This is particularly useful for:
Unambiguous Carbon Assignment: It allows for the direct assignment of carbon signals based on the more easily assigned proton signals. For instance, the carbon signal for the methylene bridge (-CH₂-) can be identified by its correlation with the corresponding methylene protons.
Resolving Ambiguities: In cases of overlapping proton or carbon signals, the 2D correlation can provide the necessary resolution for a definitive assignment.
Below is a representative table of expected 2D NMR correlations for a hypothetical N-acylated derivative of this compound.
| Proton (¹H) Signal | Expected COSY Cross-Peaks (with ¹H at) | Expected HSQC Cross-Peak (with ¹³C at) |
| Aromatic H (ortho to -CH₂NHR) | Aromatic H (meta to -CH₂NHR) | ~128 ppm |
| Aromatic H (meta to -CH₂NHR) | Aromatic H (ortho to -CH₂NHR) | ~129 ppm |
| Methylene H (-CH₂-) | Amide H (-NH-) | ~45 ppm |
| Amide H (-NH-) | Methylene H (-CH₂-) | N/A |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of the functional groups present in a molecule. cardiff.ac.uksfu.cadtu.dk IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. cardiff.ac.uknih.gov
For derivatives of this compound, these techniques are vital for:
Confirming Functionalization: The appearance of characteristic bands for new functional groups (e.g., C=O stretch for amides, C≡N stretch for nitriles) provides direct evidence of a successful derivatization reaction.
Probing the Biphenyl Backbone: The vibrations of the biphenyl core give rise to a series of characteristic peaks. For instance, the C-C stretching modes within the aromatic rings and the inter-ring C-C stretch are observable. researchgate.net
Analyzing Amine Group Modifications: The N-H stretching and bending vibrations of the primary amine in the parent compound will be altered or disappear upon substitution, which is readily detectable.
The following table summarizes key vibrational modes and their expected wavenumber ranges for this compound and its potential derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Primary Amine (N-H) | Stretching | 3500-3300 (two bands) | 3500-3300 (often weak) |
| Methylene (C-H) | Stretching | 2950-2850 | 2950-2850 |
| Aromatic C=C | Ring Stretching | ~1600, ~1500 | ~1600 (strong), ~1500 |
| Amide (C=O) | Stretching | 1700-1630 (strong) | 1700-1630 |
| Amide (N-H) | Bending | ~1550 | ~1550 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org
For derivatives of this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation of these molecules often follows predictable pathways. hnxb.org.cnlibretexts.org Key fragmentation processes include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage in amines. libretexts.orgmiamioh.edu For this compound, this would involve the cleavage of the C-C bond between the phenyl ring and the methylene group, or the N-C bond of a substituent.
Benzylic Cleavage: The cleavage of the bond between the methylene group and the biphenyl ring can lead to the formation of a stable benzylic-type cation.
Loss of Small Molecules: The elimination of stable neutral molecules like ammonia (B1221849) (NH₃) or parts of the derivatizing group is a common fragmentation pathway. nih.gov
Analysis of the resulting fragments helps to piece together the structure of the parent molecule. A table of potential characteristic fragments for this compound is presented below.
| Fragment Ion | Proposed Structure / Origin | Expected m/z |
| [M+H]⁺ | Protonated molecular ion (ESI) | 213.14 |
| [M-NH₂]⁺ | Loss of an amino group | 196.11 |
| [C₁₃H₁₁]⁺ | Biphenylmethyl cation (benzylic cleavage) | 167.09 |
| [C₁₂H₉]⁺ | Biphenyl cation | 153.07 |
X-ray Diffraction Analysis of Crystalline Materials
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. It is essential for characterizing the framework structures of materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) that can be constructed using this compound as a building block or linker.
Growing single crystals of sufficient size and quality allows for the most precise and unambiguous determination of a crystal structure. nih.govgrowkudos.comresearchgate.net Single-crystal XRD provides detailed information on:
Molecular Connectivity and Conformation: It confirms the exact bonding arrangement and reveals conformational details, such as the dihedral angle between the two phenyl rings of the biphenyl unit.
Coordination Environment: In MOFs, it precisely defines the geometry and coordination number of the metal centers and how the this compound linker binds to them. researchgate.net
The output of a single-crystal XRD experiment is a set of crystallographic data that defines the unit cell and the atomic positions within it.
| Crystallographic Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry operations that describe the arrangement of atoms in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | Calculated distances and angles between atoms, confirming the molecular geometry. |
Often, synthesizing large single crystals of framework materials like MOFs and COFs is challenging, and the product is obtained as a microcrystalline powder. In these cases, Powder X-ray Diffraction (PXRD) is the primary technique for structural characterization. researchgate.netnih.govresearchgate.netacs.org A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ).
PXRD is used to:
Assess Crystallinity and Phase Purity: Sharp, well-defined peaks indicate a highly crystalline material, while broad humps suggest an amorphous component. The pattern serves as a fingerprint for a specific crystalline phase.
Determine Unit Cell Parameters: The positions of the diffraction peaks are related to the size and shape of the unit cell through Bragg's Law. Indexing the pattern allows for the determination of the lattice parameters.
Structural Verification: The experimental PXRD pattern can be compared to a pattern simulated from a known or proposed crystal structure (e.g., from single-crystal data or computational modeling). researchgate.net A good match between the experimental and simulated patterns confirms the proposed structure. acs.orgnih.gov For newly synthesized COFs where single crystals are unavailable, a match between the experimental PXRD and a pattern simulated from a theoretically modeled structure is strong evidence for the formation of the desired framework. nih.gov
The table below shows a hypothetical comparison of experimental and simulated PXRD peak positions for a COF constructed with a biphenyl diamine linker.
| Miller Indices (hkl) | Experimental 2θ (°) | Simulated 2θ (°) |
| (100) | 5.2 | 5.2 |
| (200) | 10.4 | 10.4 |
| (210) | 11.6 | 11.6 |
| (001) | 26.5 | 26.5 |
Advanced Microscopy Techniques for Material Morphology
Microscopy is fundamental to visualizing the micro- and nanostructure of polymer materials. The arrangement of polymer chains, the presence of crystalline and amorphous domains, and the surface topography all have a direct impact on the material's bulk properties. For derivatives of this compound, such as aramids, these techniques reveal critical information about fiber and film formation.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology of polymer derivatives. SEM provides detailed images of the surface topography, while TEM offers insights into the internal structure.
In the analysis of polyamide nanocomposites, for instance, SEM is used to observe the dispersion of nanoparticles within the polymer matrix and to examine the fracture surfaces of fibers. tsijournals.com For example, micrographs of polyamide-66 nanocomposites have shown that at low weight percentages (e.g., 1% wt), fillers can be uniformly dispersed, leading to a homogenous cross-section with no visible phase separation. tsijournals.com However, as the loading of nanoparticles increases (e.g., to 3% wt), SEM images can reveal the formation of micron-sized aggregates, which may act as defect points and negatively impact mechanical properties. tsijournals.com
For aromatic polyamides like poly(p-phenylene terephthalamide) (PPTA), which can be synthesized from similar aromatic diamines, SEM is used to characterize the morphology of the synthesized particles or electrospun nanofibers. rsc.orgnih.gov These analyses are critical for optimizing synthesis and processing parameters to achieve desired fiber quality and mat morphology. nih.gov TEM has been employed to study the morphology of blends containing polyamides, revealing details about the size and shape of dispersed elastomeric particles, which is crucial for understanding toughening mechanisms. kpi.ua
Atomic Force Microscopy (AFM) for Surface Characterization
Atomic Force Microscopy (AFM) is an exceptionally high-resolution imaging technique used to characterize polymer surfaces, often without the need for extensive sample preparation or a vacuum environment. mdpi.comresearchgate.net It provides three-dimensional topographical maps and can also probe local mechanical properties through methods like phase imaging. mdpi.comresearchgate.net
AFM is particularly well-suited for distinguishing between different components in polymer blends and composites. researchgate.net Phase imaging, for example, measures the compliance of a polymer's surface, allowing for the qualitative differentiation between material phases that may not be visible in a standard topography image. mdpi.comresearchgate.net This is highly valuable for assessing the phase separation in block copolymers or the distribution of fillers in a polymer matrix. mdpi.com For instance, AFM has been used to visualize phase separation in polystyrene and polymethylmethacrylate blends, clearly distinguishing between the two polymer phases. mdpi.com
Furthermore, AFM can quantify surface roughness. In studies involving polymers deposited on substrates, AFM analysis has been used to measure changes in surface roughness, which can correlate with the deposition process and the resulting film's properties. researchgate.net For biopolymers and hydrogels, AFM is used to investigate not only topography and roughness but also elastic properties and surface charges, which are critical for applications in biotechnology. academicstrive.comresearchgate.net
Thermal Analysis and Mechanical Testing (for polymer/material characterization)
The performance of polymers derived from this compound, particularly in demanding applications, is largely defined by their thermal stability and mechanical strength. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and tensile testing provide quantitative data on these key properties.
Aromatic polyamides (aramids) are known for their exceptional thermal and mechanical resistance due to their rigid aromatic structures and strong intermolecular hydrogen bonds. researchgate.net Thermal analysis of novel polyamides derived from similar biphenyl structures shows they can possess high glass transition temperatures (Tg), often in the range of 210°C to 261°C, as measured by DSC. nih.gov TGA is used to determine thermal stability, with the 10% weight loss temperature (T10%) often serving as a key metric. Polyamides synthesized from a related biphenyl diacid have exhibited T10% values between 497°C and 710°C, indicating excellent thermal stability. nih.gov Similarly, various polyimides are noted for their high glass transition temperatures, which can exceed 300°C or even 400°C, signifying highly constrained polymer chains and exceptional thermal stability. mdpi.comnih.gov
Mechanical testing provides data on a material's strength, stiffness, and ductility. For polyimide films, tensile tests are used to measure tensile strength, elongation at break, and tensile modulus. rsc.org For example, specific polyimide films have shown tensile strengths ranging from 103-145 MPa, elongations at break of 12.9-15.2%, and a tensile modulus between 1.20-1.88 GPa. rsc.org The mechanical properties of polyamide nanocomposites have also been studied, showing that the addition of nanoparticles can increase the tensile modulus and tenacity, although performance can decrease at higher loadings due to agglomeration. tsijournals.com
Below are representative data tables illustrating the types of results obtained from thermal and mechanical characterization of related high-performance polymers.
Table 1: Thermal Properties of Aromatic Polyamides/Polyimides This table presents typical data for analogous polymer systems, as specific data for this compound derivatives was not available in the searched literature.
| Polymer Class | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (TGA, °C) | Char Yield at 800°C (%) | Source(s) |
|---|---|---|---|---|
| Aromatic Polyamides | 210 - 261 | 497 - 710 | Not Reported | nih.gov |
Table 2: Mechanical Properties of Aromatic Polyimides This table presents typical data for analogous polymer systems, as specific data for this compound derivatives was not available in the searched literature.
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Source(s) |
|---|
These characterization methodologies are indispensable for developing and optimizing materials derived from this compound for advanced technological applications where high performance is a prerequisite.
Future Research Directions and Emerging Areas for 1,1 Biphenyl 4,4 Diyldimethanamine Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
A primary focus of future research will be the establishment of environmentally friendly and efficient methods for synthesizing [1,1'-Biphenyl]-4,4'-diyldimethanamine. Current production methods can be resource-intensive, and the development of "green" chemistry alternatives is a key priority.
Catalytic Hydrogenation: A crucial step in one of the common synthetic pathways for this compound is the catalytic hydrogenation of 4,4'-biphenyldicarbonitrile. sigmaaldrich.com Future investigations will likely focus on developing more sustainable catalysts for this transformation. This includes exploring catalysts based on earth-abundant metals to replace precious metal catalysts, which would offer both economic and environmental benefits. core.ac.uk The thermodynamics and volatility of hydrogenation products are also important considerations in optimizing these processes. nih.gov
Flow Chemistry: The application of flow chemistry presents a promising avenue for the synthesis of diamines. dacl.co.inresearchgate.net This technology can offer enhanced safety, scalability, and control over reaction conditions, leading to higher yields and purities. acs.orgdurham.ac.ukacs.org The integration of in-line purification techniques within a flow system can further streamline the manufacturing process. durham.ac.uk
Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that offers the potential for highly selective reactions under mild conditions. researchgate.netnih.gov Research into enzymatic pathways for the synthesis of diamines or their precursors could lead to more sustainable and atom-economical production methods. acs.orgeurekalert.orgacs.org
Exploration of New Material Applications in Energy and Environmental Science
The unique structural characteristics of this compound make it a prime candidate for the development of advanced materials with applications in the energy and environmental sectors.
Polymer Electrolyte Membranes for Fuel Cells: The rigid nature of the biphenyl (B1667301) unit can be harnessed to create mechanically robust and thermally stable polymer electrolyte membranes (PEMs) for fuel cells. nih.govmdpi.comresearchgate.net By incorporating this diamine into polymer backbones, researchers aim to develop next-generation PEMs with improved durability and performance, particularly for high-temperature applications. mdpi.combohrium.com
Carbon Capture Technologies: The amine functional groups in this compound make it a suitable component for materials designed for carbon dioxide (CO2) capture. korea.ac.kr Polymers and frameworks incorporating this diamine can be engineered to have a high affinity for CO2, enabling its selective removal from industrial emissions. nih.govnih.gov
Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid materials that combine the properties of organic and inorganic components is a burgeoning area of materials science. The amine groups of this compound serve as ideal anchor points for creating such integrated systems.
Metal-Organic Frameworks (MOFs): This diamine can act as a linker molecule in the construction of metal-organic frameworks (MOFs). chemscene.com The defined length and rigidity of the biphenyl spacer can be used to control the pore size and functionality of the resulting MOFs, making them suitable for applications in gas storage, separation, and catalysis. korea.ac.krmdpi.comacs.org
Surface Functionalization: The amine groups can be used to graft this compound onto the surface of inorganic materials, such as nanoparticles or silica (B1680970). This surface modification can improve the compatibility between the inorganic filler and a polymer matrix, leading to the development of high-performance nanocomposites.
Advanced Computational Design of Functional Materials
Computational chemistry and materials modeling are powerful tools for accelerating the discovery and design of new materials. These methods allow for the prediction of material properties and the screening of virtual libraries of compounds before their actual synthesis.
Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.govyoutube.com This information can be used to understand its behavior in different applications and to guide the design of new molecules with tailored properties. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop predictive models that correlate the molecular structure of compounds with their observed properties. nih.govnih.gov This approach can be used to design new derivatives of this compound with enhanced performance for specific applications.
Interdisciplinary Research with Soft Matter Physics and Nanoscience
The convergence of chemistry with soft matter physics and nanoscience opens up exciting new possibilities for the application of this compound.
Self-Assembly: The rigid biphenyl core and the potential for hydrogen bonding through the amine groups make this molecule and its derivatives candidates for self-assembly into ordered nanostructures. nih.govresearchgate.netnih.gov Research in this area could lead to the development of novel materials with applications in electronics, photonics, and biomedicine. rsc.org
Liquid Crystals: By modifying the structure of this compound, for instance, by attaching flexible side chains, it may be possible to induce liquid crystalline behavior. The development of new liquid crystalline materials based on this biphenyl core could have implications for display technologies and sensors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,1'-Biphenyl]-4,4'-diyldimethanamine?
- Methodological Answer : The synthesis typically involves coupling reactions to introduce amine groups. For biphenyl derivatives, Ullmann coupling or Buchwald-Hartwig amination can be employed. Microwave-assisted synthesis (e.g., 50–100 W, 150°C) reduces reaction times and improves yields for structurally related compounds . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is standard. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) optimizes resolution. Hydrogen bonding and π-π stacking interactions are analyzed using Olex2 or Mercury .
Q. What spectroscopic techniques are used for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ (δ 6.5–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for CH₂NH₂ groups).
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic).
- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~ 214.1 m/z).
Advanced Research Questions
Q. How can computational modeling predict charge transport properties in organic semiconductors?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO/LUMO) and reorganization energy. Hole mobility is modeled using the Marcus theory equation:
Experimental validation via space-charge-limited current (SCLC) measurements in thin-film devices (ITO/organic layer/Mg:Ag) .
Q. How to resolve contradictions in reported thermal stability data?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (air) atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and recrystallization behavior.
- Cross-Validation : Replicate experiments using standardized protocols (e.g., 10°C/min heating rate) and compare with crystallographic data (e.g., intermolecular interactions affecting stability) .
Q. What methodologies assess antimicrobial activity in derivatives of this compound?
- Methodological Answer :
- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Kinetics : Evaluate bactericidal effects at 2× MIC over 24 hours.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation) and correlate with MIC trends .
Q. How to optimize HPLC conditions for analyzing impurities in synthesized batches?
- Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Detect UV absorbance at 254 nm. Quantify impurities (<0.1%) via calibration curves of reference standards .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
